molecular formula C16H15NO3 B6378701 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261950-38-2

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%

Cat. No. B6378701
CAS RN: 1261950-38-2
M. Wt: 269.29 g/mol
InChI Key: FRRYAEIERQUWLB-UHFFFAOYSA-N
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Description

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95% (5-EAP-2FP-95%) is a phenolic compound that has been studied extensively in recent years due to its potential applications in the fields of biochemistry, physiology, and drug discovery. 5-EAP-2FP-95% is a derivative of the parent compound 5-amino-2-formylphenol (5-AFP), which has been studied since the 1960s. 5-EAP-2FP-95% has a higher degree of solubility in water, which makes it a more attractive candidate for research and drug development.

Scientific Research Applications

5-EAP-2FP-95% has been studied extensively in recent years due to its potential applications in the fields of biochemistry, physiology, and drug discovery. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 5-EAP-2FP-95% has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

Mechanism of Action

The mechanism of action of 5-EAP-2FP-95% is not yet fully understood, however, it is believed to act as an antioxidant and anti-inflammatory agent. It is thought to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It is also believed to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-EAP-2FP-95% have not been extensively studied. However, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of the enzymes acetylcholinesterase and cyclooxygenase-2 (COX-2). In addition, it has been shown to have anti-cancer properties and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of 5-EAP-2FP-95% for lab experiments include its high solubility in water, which makes it easy to work with, and its low toxicity, which makes it safe to use in experiments. Its low cost makes it an attractive option for research. The main limitation of 5-EAP-2FP-95% is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential future directions for 5-EAP-2FP-95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. It could also be studied as a potential inhibitor of other enzymes, such as monoamine oxidase. In addition, it could be studied as a potential therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, it could be studied as a potential drug delivery system for other therapeutic agents.

Synthesis Methods

The synthesis of 5-EAP-2FP-95% is accomplished by the reaction of 5-amino-2-formylphenol (5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%) with ethylaminocarbonyl chloride (EAC). The reaction is conducted in a two-phase system consisting of aqueous and organic phases. The aqueous phase contains 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%, EAC, and a base such as sodium hydroxide or potassium hydroxide. The organic phase consists of a solvent such as dichloromethane or tetrahydrofuran. The reaction is conducted at room temperature and the product is isolated by extraction with dichloromethane. The product is then purified by column chromatography.

properties

IUPAC Name

N-ethyl-3-(4-formyl-3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-17-16(20)13-5-3-4-11(8-13)12-6-7-14(10-18)15(19)9-12/h3-10,19H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRYAEIERQUWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685296
Record name N-Ethyl-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol

CAS RN

1261950-38-2
Record name N-Ethyl-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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